molecular formula C13H18BrNO2 B133927 Tert-butyl 3-bromophenethylcarbamate CAS No. 153732-25-3

Tert-butyl 3-bromophenethylcarbamate

Cat. No.: B133927
CAS No.: 153732-25-3
M. Wt: 300.19 g/mol
InChI Key: TVNPKEKBYKTLNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromophenethylcarbamate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromophenethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenethylamine. This reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromophenethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenethylcarbamates, azides, thiocyanates, and various reduced or oxidized derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-chlorophenethylcarbamate
  • Tert-butyl 3-fluorophenethylcarbamate
  • Tert-butyl 3-iodophenethylcarbamate

Uniqueness

Tert-butyl 3-bromophenethylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNPKEKBYKTLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592735
Record name tert-Butyl [2-(3-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153732-25-3
Record name tert-Butyl [2-(3-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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